Cas no 1352398-66-3 (2-Iodo-5-Methoxy-4-azaindole)

2-Iodo-5-Methoxy-4-azaindole is a heterocyclic compound featuring an indole core substituted with iodine at the 2-position, a methoxy group at the 5-position, and a nitrogen atom at the 4-position of the six-membered ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The iodine moiety enables cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the methoxy group offers additional functionalization potential. Its 4-azaindole scaffold is of interest in medicinal chemistry for designing biologically active molecules. The compound is typically handled under inert conditions due to its sensitivity.
2-Iodo-5-Methoxy-4-azaindole structure
2-Iodo-5-Methoxy-4-azaindole structure
Product Name:2-Iodo-5-Methoxy-4-azaindole
CAS No:1352398-66-3
MF:C8H7IN2O
MW:274.058453798294
CID:5573775
Update Time:2025-06-15

2-Iodo-5-Methoxy-4-azaindole Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-5-Methoxy-4-azaindole
    • Inchi: 1S/C8H7IN2O/c1-12-8-3-2-5-6(11-8)4-7(9)10-5/h2-4,10H,1H3
    • InChI Key: PICMTAILCLOOSZ-UHFFFAOYSA-N
    • SMILES: N1C2=C(N=C(OC)C=C2)C=C1I

2-Iodo-5-Methoxy-4-azaindole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I737643-1mg
2-Iodo-5-methoxy-4-azaindole
1352398-66-3
1mg
$ 50.00 2022-06-04
TRC
I737643-2mg
2-Iodo-5-methoxy-4-azaindole
1352398-66-3
2mg
$ 65.00 2022-06-04
TRC
I737643-10mg
2-Iodo-5-methoxy-4-azaindole
1352398-66-3
10mg
$ 160.00 2022-06-04

Additional information on 2-Iodo-5-Methoxy-4-azaindole

Comprehensive Overview of 2-Iodo-5-Methoxy-4-azaindole (CAS No. 1352398-66-3): Properties, Applications, and Research Insights

2-Iodo-5-Methoxy-4-azaindole (CAS No. 1352398-66-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This iodinated azaindole derivative combines a methoxy group at the 5-position and an iodine atom at the 2-position, making it a versatile intermediate for cross-coupling reactions and medicinal chemistry applications. Its molecular formula, C8H7IN2O, and precise molecular weight (274.06 g/mol) are critical for synthetic optimization.

The compound's 4-azaindole scaffold is particularly noteworthy, as it mimics the core structure of many bioactive natural products and FDA-approved drugs. Researchers have explored its potential in kinase inhibitor development, a hot topic in oncology and autoimmune disease research. Recent studies highlight its role in modulating protein-protein interactions (PPIs), a growing area of interest in drug discovery. The iodo-substituent offers excellent reactivity for palladium-catalyzed couplings, aligning with the pharmaceutical industry's demand for efficient C-H functionalization strategies.

From a synthetic chemistry perspective, 2-Iodo-5-Methoxy-4-azaindole serves as a key building block for high-throughput screening libraries. Its compatibility with microwave-assisted synthesis (a trending green chemistry technique) and flow chemistry systems makes it valuable for modern drug discovery pipelines. Analytical data, including HPLC purity (>98%) and NMR spectral characteristics (δ 7.85 ppm for H-3, δ 6.92 ppm for H-6), are crucial for quality control in contract research organizations (CROs).

The compound's stability under ambient storage conditions and solubility profile (DMSO >50 mg/mL) make it practical for biological assays. In fragment-based drug design (FBDD), its molecular complexity (Fsp3 = 0.38) and hydrogen bond acceptor/donor count (3/1) contribute to favorable ligand efficiency metrics. These properties align with current industry focus on three-dimensional molecular architectures in small-molecule therapeutics.

Emerging applications include its use in PROTAC (proteolysis targeting chimera) development, where the 4-azaindole core serves as a warhead for E3 ubiquitin ligase recruitment. This connects to trending searches about targeted protein degradation technologies. The compound's photophysical propertiesmax 290 nm in methanol) also suggest potential in fluorescent probe design for cellular imaging studies.

Regulatory considerations emphasize that 2-Iodo-5-Methoxy-4-azaindole is classified as a research chemical, with proper handling required under standard laboratory protocols. Its structure-activity relationship (SAR) studies frequently appear in patent literature, particularly for JAK/STAT pathway inhibitors—a major focus area in inflammation research. The compound's cLogP (2.1) and TPSA (33.5 Ų) values indicate favorable drug-like properties per Lipinski's rule of five.

Recent publications (2022-2023) demonstrate innovative uses in DNA-encoded library (DEL) technology and covalent inhibitor design. These applications respond to growing market demand for next-generation therapeutic modalities. The compound's crystallographic data (monoclinic P21/c space group) further supports computational modeling efforts in structure-based drug design workflows.

Supply chain aspects reveal that 1352398-66-3 is typically available in milligram-to-gram quantities from specialty chemical suppliers, with custom synthesis options for bulk requirements. Analytical documentation includes comprehensive mass spectrometry (ESI-MS m/z 275 [M+H]+) and IR spectroscopy (ν 1605 cm-1 for C=N stretch) characterization. These details address frequent researcher queries about compound verification methods.

Future research directions may explore its utility in bioconjugation chemistry and metal-organic framework (MOF) design, reflecting cross-disciplinary applications. The compound's regioselective reactivity positions it as a valuable tool for diversity-oriented synthesis (DOS) campaigns, particularly in academic settings investigating privileged scaffolds for medicinal chemistry.

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